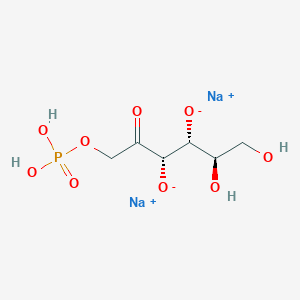

d-Fructose, 1-(dihydrogen phosphate), disodium salt

説明

d-Fructose, 1-(dihydrogen phosphate), disodium salt is a chemical compound with the molecular formula C6H11Na2O9P. It is a derivative of fructose, a naturally occurring sugar, where the first carbon atom is phosphorylated. This compound is commonly used in biochemical research and various industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of d-Fructose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of d-fructose. One common method is the reaction of d-fructose with phosphoric acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the first carbon atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where d-fructose is reacted with phosphoric acid and sodium hydroxide. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in high purity.

化学反応の分析

Types of Reactions

d-Fructose, 1-(dihydrogen phosphate), disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form d-fructose-1,6-bisphosphate.

Reduction: It can be reduced to form d-fructose.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.

Major Products

Oxidation: d-Fructose-1,6-bisphosphate.

Reduction: d-Fructose.

Substitution: Various substituted fructose derivatives depending on the nucleophile used.

科学的研究の応用

Enzymatic Studies

D-Fructose-6-phosphate disodium salt serves as a crucial substrate in the study of various enzymes involved in carbohydrate metabolism. It is particularly important for:

- Characterization of Enzymes : This compound is utilized to identify and differentiate enzymes such as phosphofructokinase (PFK), which plays a pivotal role in glycolysis. PFK catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a key regulatory step in the glycolytic pathway .

- Enzyme Kinetics : Researchers use D-Fructose-6-phosphate to investigate the kinetics of enzymes like pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase and glucosamine-6-phosphate synthase. These studies help elucidate the mechanisms of enzyme action and regulation under different physiological conditions .

Metabolic Research

In metabolic studies, D-Fructose-6-phosphate disodium salt is vital for understanding cellular metabolism:

- Glycolytic Pathway : As an intermediate in glycolysis, this compound is essential for studying energy production and carbohydrate metabolism in various organisms. It helps researchers understand how cells convert glucose into energy, which is fundamental for both basic research and clinical applications .

- Metabolic Disorders : The compound is also utilized in research focusing on metabolic disorders such as diabetes and obesity. By examining how D-Fructose-6-phosphate interacts with metabolic pathways, scientists can identify potential therapeutic targets for these conditions .

Agricultural Applications

D-Fructose-6-phosphate disodium salt has implications in agricultural science:

- Soil Fertility Studies : Research indicates that this compound can influence microbial activity in soil, particularly regarding phosphorus mobilization. It plays a role in enhancing the availability of phosphorus to plants by stimulating microbial biomass that immobilizes organic phosphorus .

- Plant Nutrition : The application of D-Fructose-6-phosphate in fertilizers may improve nutrient uptake efficiency in crops. Studies have shown that it can enhance root development and overall plant growth by facilitating better phosphorus utilization .

Biochemical Synthesis

This compound is also involved in various biochemical synthesis processes:

- Synthesis of Other Compounds : D-Fructose-6-phosphate serves as a precursor for synthesizing other important biomolecules, including amino sugars and nucleotide sugars, which are critical for cell wall biosynthesis and other cellular functions .

Case Study 1: Enzyme Characterization

A study investigated the kinetic properties of phosphofructokinase using D-Fructose-6-phosphate as a substrate. The results indicated that variations in substrate concentration significantly affected enzyme activity, providing insights into regulatory mechanisms within glycolysis.

Case Study 2: Soil Microbial Activity

Research conducted on Eucalyptus plantations demonstrated that the application of D-Fructose-6-phosphate improved microbial biomass responsible for phosphorus mobilization. This led to enhanced soil fertility and increased tree growth rates, highlighting its potential use in sustainable agriculture practices.

作用機序

The mechanism of action of d-Fructose, 1-(dihydrogen phosphate), disodium salt involves its role as an intermediate in the glycolytic pathway. It is phosphorylated to form d-fructose-1,6-bisphosphate, which is then further metabolized to produce energy in the form of ATP. The compound interacts with various enzymes, including fructokinase and aldolase, to facilitate these metabolic processes.

類似化合物との比較

Similar Compounds

d-Fructose-1,6-bisphosphate: A similar compound with an additional phosphate group at the sixth carbon atom.

d-Glucose-1-phosphate: A phosphorylated glucose derivative.

d-Mannose-1-phosphate: A phosphorylated mannose derivative.

Uniqueness

d-Fructose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the first carbon atom, which gives it distinct biochemical properties compared to other phosphorylated sugars. Its role in the glycolytic pathway and its applications in various fields make it a valuable compound for research and industrial purposes.

生物活性

D-Fructose, 1-(dihydrogen phosphate), disodium salt, also known as fructose 6-phosphate disodium salt, is a phosphorylated form of fructose that plays a significant role in various metabolic pathways. It is involved in glycolysis and gluconeogenesis and serves as a substrate for several key enzymes. This article explores the biological activity of this compound, including its enzymatic interactions, physiological effects, and potential therapeutic applications.

- Chemical Formula : C6H11Na2O9P

- Molecular Weight : 284.11 g/mol

- CAS Number : 38099-82-0

- Structure : The structure comprises a fructose molecule with a phosphate group attached, which is critical for its biological function.

Enzymatic Interactions

This compound participates in several enzymatic reactions:

| Enzyme | Reaction | Gene Name | Uniprot ID |

|---|---|---|---|

| 6-Phosphofructokinase | ATP + D-fructose 6-phosphate → ADP + D-fructose 1,6-bisphosphate | PFK1 | P16861 |

| Fructose-1,6-bisphosphatase | D-fructose 1,6-bisphosphate + H2O → D-fructose 6-phosphate + phosphate | FBP1 | P09201 |

| Fructose-bisphosphate aldolase | D-fructose 1,6-bisphosphate → glycerone phosphate + D-glyceraldehyde 3-phosphate | FBA1 | P14540 |

These enzymes are crucial in regulating glycolysis and gluconeogenesis, influencing energy metabolism within cells.

Physiological Effects

This compound has several physiological effects:

- Allosteric Regulation : It acts as an allosteric activator for enzymes such as pyruvate kinase and lactate dehydrogenase, enhancing their activity under specific metabolic conditions .

- Energy Production : The compound plays a vital role in anaerobic glycolysis, particularly under ischemic conditions. It facilitates the production of adenosine triphosphate (ATP), which is essential for cellular energy metabolism .

- Cytoprotection : Research indicates that it may have cytoprotective effects by improving energy metabolism in ischemic tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Ischemic Tissue Recovery : A study demonstrated that administering d-Fructose, 1-(dihydrogen phosphate) can enhance ATP production in ischemic tissues by stimulating anaerobic glycolysis. This effect is particularly beneficial in conditions like cardiovascular ischemia and sickle cell anemia .

- Metabolic Pathway Analysis : In vitro experiments showed that this compound serves as a substrate for fructose bisphosphate aldolase and fructose bisphosphatase, highlighting its role in both glycolytic and gluconeogenic pathways .

- Impact on Cellular Metabolism : Another investigation revealed that the presence of d-Fructose, 1-(dihydrogen phosphate) influences sugar consumption kinetics in suspension cells, suggesting its potential application in food science and preservation .

特性

IUPAC Name |

disodium;(2R,3S,4S)-1,2-dihydroxy-5-oxo-6-phosphonooxyhexane-3,4-diolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t3-,5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSXCYTFUGJNK-ABICQQBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221897 | |

| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71662-09-4 | |

| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071662094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。